Mtt-AEEA.DEA
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Description
Mtt-AEEA.DEA, also known as N-(4-Methyltrity)-8-amino-3,6-dioxaoctanoic acid diethylamine, is a chemical compound with the molecular formula C26H29NO4*C4H11N . It’s often used in the field of chemical research .
Chemical Reactions Analysis
Mtt-AEEA.DEA is likely involved in complex chemical reactions, especially in the context of gas treatment. For instance, AEEA has been used to enhance the absorption performance of MDEA in capturing CO2 and H2S .
Physical And Chemical Properties Analysis
Mtt-AEEA.DEA is a white crystalline powder with a melting point of 90 - 95 °C . It’s highly soluble in water, ethanol, and buffered salt solutions .
Safety and Hazards
Future Directions
The future applications of Mtt-AEEA.DEA could be vast, especially in the field of medical research and gas treatment technologies. Its use as a payload in the development of antibody-drug conjugates shows promise for future cancer treatments . Additionally, its role in enhancing the absorption performance of MDEA in gas treatment technologies could lead to more efficient and environmentally friendly processes .
properties
IUPAC Name |
diethylazanium;2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4.C4H11N/c1-21-12-14-24(15-13-21)26(22-8-4-2-5-9-22,23-10-6-3-7-11-23)27-16-17-30-18-19-31-20-25(28)29;1-3-5-4-2/h2-15,27H,16-20H2,1H3,(H,28,29);5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNPHKGLGNLZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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